2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-
Overview
Description
PF-04958242, also known as Pesampator, is a positive allosteric modulator of the AMPA receptor, an ionotropic glutamate receptor. It is under development by Pfizer for the treatment of cognitive symptoms in schizophrenia. This compound belongs to the biarylpropylsulfonamide group of AMPA receptor positive allosteric modulators .
Preparation Methods
The synthetic route for PF-04958242 involves several key steps. The preparation starts with the synthesis of the core structure, which includes the formation of the oxolane ring and the attachment of the sulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the correct formation of the desired product. Industrial production methods would likely involve scaling up these reactions in a controlled environment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
PF-04958242 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
PF-04958242 has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of AMPA receptors.
Biology: It helps in understanding the role of AMPA receptors in various biological processes.
Medicine: It is being developed for the treatment of cognitive symptoms in schizophrenia and has been studied for age-related sensorineural hearing loss.
Mechanism of Action
PF-04958242 exerts its effects by acting as a positive allosteric modulator of the AMPA receptor. This means it enhances the receptor’s response to the neurotransmitter glutamate, thereby facilitating neurotransmission. The molecular targets involved include the AMPA receptor and the glycine transporter, which it also blocks, leading to increased extracellular levels of glycine .
Comparison with Similar Compounds
PF-04958242 is unique among AMPA receptor positive allosteric modulators due to its high impact on receptor modulation. Similar compounds include:
- LY-404187
- LY-503430
- Mibampator (LY-451395)
- CX-516
- Farampator (CX-691, ORG-24448) These compounds also modulate AMPA receptors but differ in their impact and specific applications .
Properties
IUPAC Name |
N-[(3S,4S)-4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKUKSFWHEBLI-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@H]1COC[C@H]1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001337272 | |
Record name | Pesampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258963-59-5 | |
Record name | Pesampator [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258963595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04958242 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11843 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pesampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PESAMPATOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1A824CC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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